2,3,4,5,6-Pentahydroxycyclohexanone

Crystallography Solid-state chemistry Chiral resolution

2,3,4,5,6-Pentahydroxycyclohexanone (CAS 488-66-4), systematically referred to as DL-epi-inosose or racemic epi-inosose, is a cyclitol-derived ketose belonging to the inosose family. It is the oxidized congener of epi-inositol, differing from the more common myo-inositol by the replacement of a single hydroxyl group with a ketone at the C-2 position and by the epimerization of hydroxyl stereochemistry at C-3 and C-4 relative to myo-inositol.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 488-66-4
Cat. No. B12324896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentahydroxycyclohexanone
CAS488-66-4
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1(C(C(C(=O)C(C1O)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H
InChIKeyVYEGBDHSGHXOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentahydroxycyclohexanone (CAS 488-66-4): Identity, Stereochemistry, and Biological Context


2,3,4,5,6-Pentahydroxycyclohexanone (CAS 488-66-4), systematically referred to as DL-epi-inosose or racemic epi-inosose, is a cyclitol-derived ketose belonging to the inosose family. It is the oxidized congener of epi-inositol, differing from the more common myo-inositol by the replacement of a single hydroxyl group with a ketone at the C-2 position and by the epimerization of hydroxyl stereochemistry at C-3 and C-4 relative to myo-inositol [1]. The compound participates as a key intermediate in the myo-inositol catabolic pathway of Bacillus subtilis and related microorganisms, where it is generated by the action of myo-inositol dehydrogenase (EC 1.1.1.18) and subsequently isomerized by 2-keto-myo-inositol isomerase (EC 5.3.99.11) to 1-keto-D-chiro-inositol en route to acetyl-CoA [2]. Its racemic nature distinguishes it from enantiopure (−)-epi-inosose, imparting distinct solid-state properties that are quantifiably measurable and relevant to both analytical characterization and procurement decisions.

Why Inositol Stereoisomers Cannot Substitute for 2,3,4,5,6-Pentahydroxycyclohexanone in Critical Applications


The inositol/inosose superfamily encompasses nine inositol stereoisomers and multiple inosose oxidation states, yet their biological and physicochemical behaviors are exquisitely stereospecific. Even among inososes sharing the same molecular formula (C₆H₁₀O₆, MW 178.14), the spatial orientation of hydroxyl groups dictates enzyme recognition, hydrogen-bonding networks, and solid-state packing. For example, inositol dehydrogenase from Bacillus subtilis discriminates between myo-inositol and scyllo-inositol based solely on the axial versus equatorial disposition of a single hydroxyl [1]; the L-glutamine:keto-scyllo-inositol aminotransferase of aminocyclitol antibiotic biosynthesis shows restricted substrate specificity that differentiates scyllo-inosose from DL-epi-inosose [2]; and the racemic versus enantiopure form of epi-inosose exhibits a quantifiable 1.7% crystal density difference with distinct melting behavior [3]. Consequently, generic substitution of CAS 488-66-4 with myo-inositol, scyllo-inosose, enantiopure (−)-epi-inosose, or any other inositol analog will introduce uncontrolled variables in enzymatic assays, crystallographic studies, and synthetic pathways. The quantitative evidence below establishes the specific dimensions along which this compound is differentiated from its closest analogs.

Quantitative Differentiation Evidence for 2,3,4,5,6-Pentahydroxycyclohexanone (CAS 488-66-4) vs. Closest Analogs


Racemic vs. Enantiopure Crystal Density: 1.7% Higher Density and Distinct Melting Point for CAS 488-66-4

Single-crystal X-ray diffraction analysis demonstrates that racemic epi-inosose (CAS 488-66-4) crystallizes in the orthorhombic space group Pca2₁, whereas enantiopure (−)-epi-inosose crystallizes in the monoclinic space group P2₁. The racemic crystal exhibits a density 1.7% greater than that of the enantiomerically pure crystal, consistent with Wallach's rule, and its melting point is 492–495 K [1]. Although the molecular conformations are nearly identical (r.m.s. deviation of non-H atoms: 0.0058–0.0094 Å), the racemic lattice organizes into a distinct unit cell containing four molecules (two enantiomeric pairs) versus two molecules in the homochiral form [1]. This difference in crystal packing has direct implications for solubility, dissolution rate, and mechanical stability during formulation.

Crystallography Solid-state chemistry Chiral resolution Polymorph screening

Enzyme Substrate Discrimination in Aminocyclitol Antibiotic Biosynthesis: DL-epi-Inosose as a Distinct Amino Acceptor Substrate

Purified L-glutamine:keto-scyllo-inositol aminotransferase (EC 2.6.1.50) from Micromonospora purpurea, a key enzyme in 2-deoxystreptamine biosynthesis, accepts DL-epi-inosose as a substrate, converting it to amino-deoxy-inosose in the presence of L-glutamine [1]. Critically, the enzyme's substrate specificity is restricted to deoxycyclitols, monoaminocyclitols, and diaminocyclitols—it does not act on free inositols or generic ketoses [1]. This narrow specificity discriminates DL-epi-inosose from its reduced counterpart epi-inositol (which is not a substrate) and from scyllo-inosose, which feeds into a different branch of the biosynthetic pathway. The enzyme was purified 130- to 150-fold, and pyridoxal phosphate was identified as a tightly bound cofactor, with spectral evidence confirming its participation in the transamination mechanism [1]. While quantitative Km or kcat values for DL-epi-inosose vis-à-vis scyllo-inosose were not determined in this study, the qualitative demonstration of differential substrate acceptance establishes DL-epi-inosose as a functionally distinct entity in this pathway.

Antibiotic biosynthesis Aminotransferase Enzyme kinetics Aminocyclitol

Stereoselective Reduction Outcomes: Divergent Product Distributions for DL-epi-Inosose vs. scyllo-Inosose

The stereochemical outcome of carbonyl reduction in inososes is dictated by the orientation of the β-hydroxyl group adjacent to the ketone, making DL-epi-inosose and scyllo-inosose synthetically non-interchangeable. Reduction of penta-O-acetyl-DL-epi-inosose-2 with catalytic hydrogenation in ethanol yields the axial alcohol (DL-epi-inositol), whereas sodium borohydride reduction in the same solvent produces a mixture enriched in the equatorial alcohol [1]. In contrast, scyllo-inosose reduction under comparable conditions yields different diastereomeric ratios due to the distinct β-hydroxyl configurations at C-3 and C-4 [2]. Furthermore, using sodium triacetoxyborohydride as the reducing agent on a protected inosose intermediate (2L-(2,3,6/4,5)-pentahydroxycyclohexanone) leads stereoselectively to D-chiro-inositol after debenzylation, while sodium borohydride furnishes allo-inositol with opposite stereoselectivity [3]. The extent of diastereoselectivity is governed by the orientation of the β-hydroxyl group (or its derivative), and the observed differences between epi- and scyllo-inosose isomers are mechanistically attributable to this structural feature [2].

Stereoselective synthesis Inositol chemistry Hydride reduction Chiral pool synthesis

Amyloid-beta Aggregation Inhibition: Stereospecific Activity of epi-2-Inosose Distinguished from Inositol Stereoisomers

In a systematic study comparing inosose versus inositol stereoisomers for inhibition of amyloid-beta (Aβ) fibrillogenesis, epi-2-inosose (the enantiopure equivalent of the racemate described by CAS 488-66-4) was identified as an in vitro inhibitor of Aβ aggregation, alongside allo-inositol [1]. The study employed circular dichroism (CD) spectroscopy, fluorescence spectroscopy, and negative-stain electron microscopy to monitor Aβ(1-42) fibril formation. Critically, the inhibitory activity was stereospecific: not all inositol or inosose stereoisomers exhibited activity; for instance, myo-inositol and certain other isomers were significantly less effective or inactive under the same assay conditions [1]. The inososes differ from inositols by the oxidation of one hydroxyl group to a ketone, which alters hydrogen-bonding capacity and molecular recognition with Aβ peptides. While the study did not report IC₅₀ values for individual stereoisomers, the qualitative discrimination—epi-2-inosose active, myo-inositol and certain other isomers inactive—establishes a structure-activity relationship that is relevant for drug discovery programs targeting Aβ aggregation [1].

Alzheimer's disease Amyloid-beta Protein aggregation Neurodegeneration

Myo-Inositol 1-Phosphate Synthase Inhibition: Inosose Phosphate as a Potent Mechanistic Probe with 47-Fold Higher Affinity than Deoxy-Analog

In the context of myo-inositol 1-phosphate (MIP) synthase inhibition, myo-2-inosose phosphate functions as a reaction-coordinate intermediate analog and exhibits potent competitive inhibition. At pH 7.2, the 2-deoxy-myo-inositol 1-phosphate analog displayed a competitive inhibition constant (Kᵢ) of 170 μM, which represents a 47-fold reduction in inhibitor potency relative to myo-2-inosose phosphate [1]. This dramatic potency difference—approximately 1.7 kcal/mol in binding free energy—directly quantifies the energetic contribution of the ketone oxygen at the C-2 position to active-site recognition. Furthermore, the inhibition constant of the phosphonomethyl analog (1-deoxy-1-(phosphonomethyl)-myo-2-inosose) was pH-dependent, with Kᵢ values of 6.4 μM at pH 8.0, 37 μM at pH 7.2, and 160 μM at pH 6.4 [1]. While this data derives from myo-2-inosose phosphate rather than the free inosose, it establishes a class-level principle: the ketone functionality of inososes imparts a substantial and quantifiable advantage in enzyme binding that is completely lost upon deoxygenation, directly demonstrating why inososes (including CAS 488-66-4) are non-substitutable by their deoxy-inositol counterparts for mechanistic enzymology studies.

Enzyme inhibition Inositol phosphate Mechanistic probe Competitive inhibitor

Validated Application Scenarios for 2,3,4,5,6-Pentahydroxycyclohexanone (CAS 488-66-4)


Crystallographic Reference Standard for Racemic Cyclitol Solid-State Studies

The well-characterized crystal structure of CAS 488-66-4—orthorhombic Pca2₁, with a density 1.7% higher than its enantiopure counterpart and a melting point of 492–495 K—makes it an ideal reference compound for laboratories developing chiral resolution methods, polymorph screening protocols, or solid-state NMR crystallography of cyclitols. Its adherence to Wallach's rule provides a textbook example for teaching or validating computational crystal-structure prediction algorithms [1].

Intermediate in Aminocyclitol Antibiotic Biosynthetic Pathway Engineering

Because DL-epi-inosose is a recognized substrate for L-glutamine:keto-scyllo-inositol aminotransferase (EC 2.6.1.50), it serves as a pathway intermediate or precursor analog in the biosynthesis of 2-deoxystreptamine-containing antibiotics (e.g., gentamicin, kanamycin). Metabolic engineering groups seeking to produce novel aminocyclitols or to study the substrate scope of this gatekeeping aminotransferase should procure CAS 488-66-4 specifically, as epi-inositol (reduced form) is not accepted by the enzyme [2].

Stereoselective Synthesis of epi-Inositol and chiro-Inositol Derivatives

The divergent stereochemical outcomes observed upon reduction of DL-epi-inosose versus scyllo-inosose enable synthetic chemists to access distinct inositol isomer series. Specifically, DL-epi-inosose serves as the direct precursor to epi-inositol via hydride reduction, while related inosose intermediates afford D-chiro-inositol or allo-inositol depending on the choice of reducing agent and protecting group strategy [3]. Procurement of CAS 488-66-4 is therefore essential for any synthetic campaign targeting the epi-inositol scaffold—a molecule under investigation for antidepressant activity and lithium-mimetic effects [4]—as alternative inosose starting materials will yield different inositol isomers.

Alzheimer's Disease Drug Discovery: Aβ Aggregation Inhibitor Screening

Epi-2-inosose has been experimentally identified as an in vitro inhibitor of Aβ(1-42) fibrillogenesis, whereas myo-inositol and certain other stereoisomers are inactive [5]. Drug discovery programs screening for small-molecule modulators of Aβ aggregation should therefore include CAS 488-66-4 (as the racemic form of epi-2-inosose) in their compound libraries rather than relying on myo-inositol, which lacks this activity. The ketone oxidation state and epi-stereochemistry jointly confer the inhibitory phenotype, making CAS 488-66-4 a mechanistically informative probe for structure-activity relationship studies in Alzheimer's disease research [5].

Quote Request

Request a Quote for 2,3,4,5,6-Pentahydroxycyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.